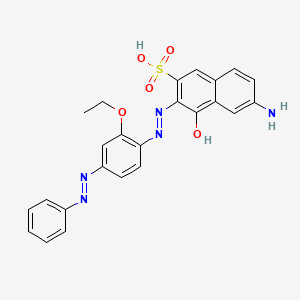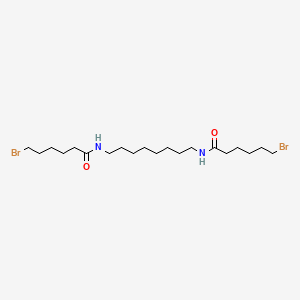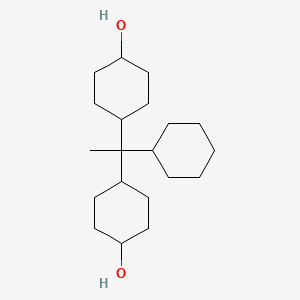
N~1~,N~4~-Bis(2-methyl-2-nitrooctyl)benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~4~-Bis(2-methyl-2-nitrooctyl)benzene-1,4-diamine is an organic compound characterized by the presence of two nitrooctyl groups attached to a benzene-1,4-diamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis(2-methyl-2-nitrooctyl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with 2-methyl-2-nitrooctyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of N1,N~4~-Bis(2-methyl-2-nitrooctyl)benzene-1,4-diamine may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~4~-Bis(2-methyl-2-nitrooctyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of diamines.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~,N~4~-Bis(2-methyl-2-nitrooctyl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of N1,N~4~-Bis(2-methyl-2-nitrooctyl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The pathways involved may include redox reactions and covalent modifications of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~,N~4~-Bis(2-methylphenyl)benzene-1,4-diamine
- N~1~,N~4~-Bis(2-methoxybenzylidene)hexane-1,6-diamine
- N~1~,N~4~-Bis(4-butylphenyl)benzene-1,4-diamine
Uniqueness
N~1~,N~4~-Bis(2-methyl-2-nitrooctyl)benzene-1,4-diamine is unique due to the presence of nitrooctyl groups, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
125558-68-1 |
|---|---|
Molekularformel |
C24H42N4O4 |
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
1-N,4-N-bis(2-methyl-2-nitrooctyl)benzene-1,4-diamine |
InChI |
InChI=1S/C24H42N4O4/c1-5-7-9-11-17-23(3,27(29)30)19-25-21-13-15-22(16-14-21)26-20-24(4,28(31)32)18-12-10-8-6-2/h13-16,25-26H,5-12,17-20H2,1-4H3 |
InChI-Schlüssel |
VAVGLNOWAPTOQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)(CNC1=CC=C(C=C1)NCC(C)(CCCCCC)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


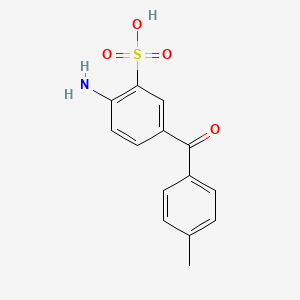
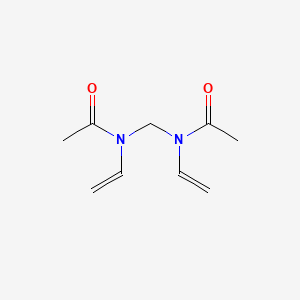
![(E)-but-2-enedioic acid;(1R)-N,N-dimethyl-9-azabicyclo[4.2.1]non-2-ene-2-carboxamide](/img/structure/B14288783.png)
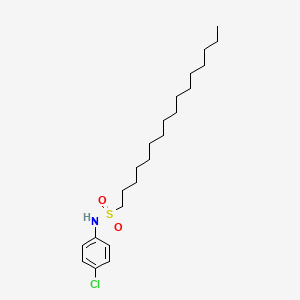
![2',3,3',4,4',5,5',6,6'-Nonabromo[1,1'-biphenyl]-2-ol](/img/structure/B14288800.png)
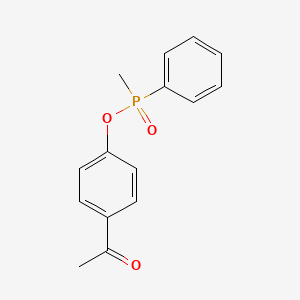
![2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B14288804.png)
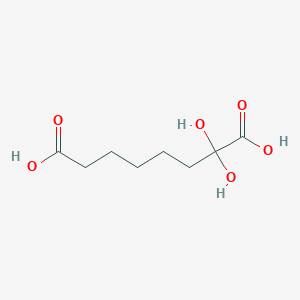
![6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14288808.png)
![7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B14288814.png)
